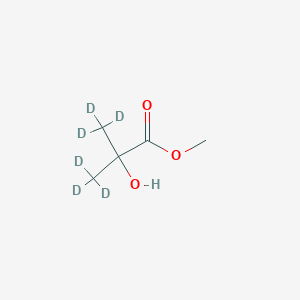
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is a deuterated compound with the molecular formula C5H10O3. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways, as they can be easily traced using spectroscopic techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-(-)-3-hydroxy-2-methyl-propionate: This compound is a stereoisomer and shares similar chemical properties but lacks deuterium labeling.
Methyl (S)-(+)-3-hydroxy-2-methylpropionate: Another stereoisomer with similar properties but without deuterium.
2-Hydroxy-2-methylpropiophenone: A related compound used in polymer chemistry but with different functional groups.
Uniqueness
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and detailed analysis of reaction mechanisms are required .
Propriétés
Numéro CAS |
40662-44-0 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
124.17 g/mol |
Nom IUPAC |
methyl 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3/i1D3,2D3 |
Clé InChI |
XYVQFUJDGOBPQI-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(C)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


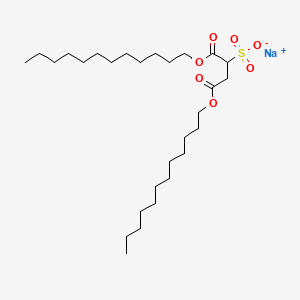
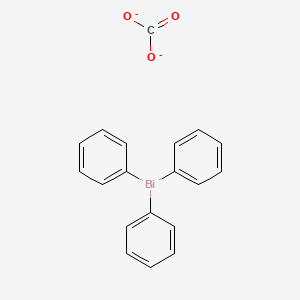
![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
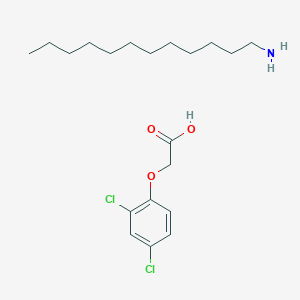
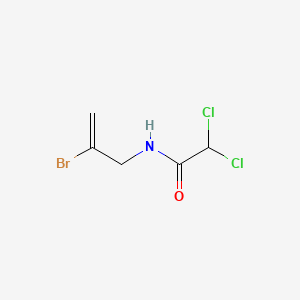
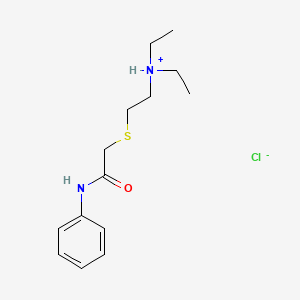

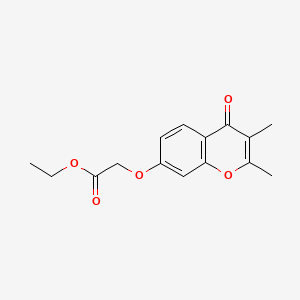
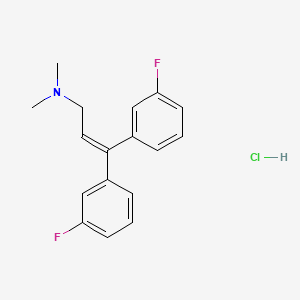
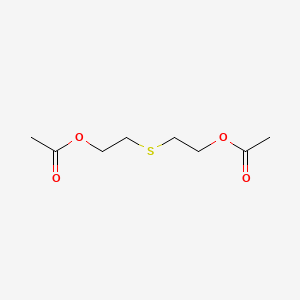

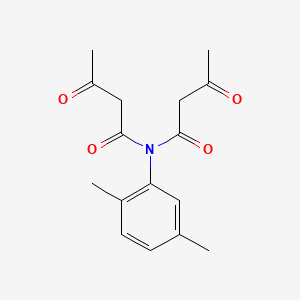
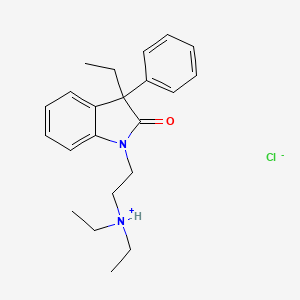
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
